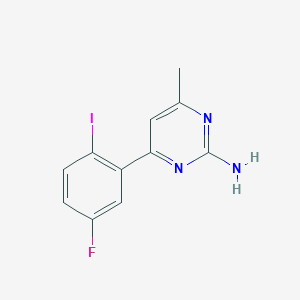

4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C11H9FIN3 and a molecular weight of 329.11 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position, an amino group at the 2-position, and a 2-iodo-5-fluorophenyl group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of appropriate precursors such as 4-methyl-2-aminopyrimidine with halogenated benzene derivatives under controlled conditions.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted phenylpyrimidines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine exhibit significant anticancer properties. For instance, a series of pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. These derivatives demonstrated moderate to high antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Case Study: Tubulin Polymerization Inhibition

In one study, a related compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 cells with an IC50 value of approximately 3.77 µM. The mechanism of action was linked to the inhibition of tubulin polymerization, suggesting that similar structures could be developed for targeted cancer therapies .

Kinase Inhibition

This compound has been investigated for its potential as a kinase inhibitor. Kinases play a vital role in signaling pathways that regulate cell growth and metabolism. Inhibitors targeting specific kinases can lead to therapeutic strategies against cancers and other diseases characterized by dysregulated signaling pathways .

Research Insights

The development of substituted pyrimidine derivatives has shown promise in inhibiting various kinases involved in tumor progression. These compounds can selectively target specific kinases, potentially leading to reduced side effects compared to traditional chemotherapeutics.

Cosmetic Formulations

Emerging research suggests that pyrimidine derivatives may also find applications in cosmetic formulations due to their biological activity and safety profile. The effectiveness of such compounds in enhancing skin health or providing protective effects against environmental stressors is currently under investigation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-6-(2-bromophenyl)pyrimidin-2-amine

- 4-Methyl-6-(2,5-dichlorophenyl)pyrimidin-2-amine

- 4-Methyl-6-(2,4-difluorophenyl)pyrimidin-2-amine

- 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine

Uniqueness

4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both iodine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties compared to other similar compounds .

Biological Activity

4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C11H9FIN3 and a molecular weight of 329.11 g/mol. Its unique structure, featuring a pyrimidine ring substituted with various functional groups, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

| Property | Value |

|---|---|

| CAS Number | 913322-53-9 |

| Molecular Formula | C11H9FIN3 |

| Molecular Weight | 329.11 g/mol |

| IUPAC Name | 4-(5-fluoro-2-iodophenyl)-6-methylpyrimidin-2-amine |

| Canonical SMILES | CC1=CC(=NC(=N1)N)C2=C(C=CC(=C2)F)I |

Anticancer Activity

Recent studies indicate that compounds within the pyrimidine class, including this compound, exhibit significant anticancer properties. The compound's efficacy has been evaluated against various cancer cell lines:

- MDA-MB453 Cell Line : IC50 = 29.1 µM

- MCF-7 Cell Line : IC50 = 15.3 µM

These results suggest that structural modifications significantly influence the anticancer activity of pyrimidine derivatives. For instance, the presence of specific substituents can enhance potency against different cancer types, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

The presence of electron-withdrawing groups such as iodine and fluorine enhances the compound's interaction with microbial targets, leading to increased antibacterial and antifungal activities .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation or microbial survival.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Alteration : The compound may affect gene expression related to cancer progression or microbial resistance.

These mechanisms highlight the compound's potential as a therapeutic agent in oncology and infectious disease management .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrimidine derivatives, including our compound of interest. The study found that structural variations significantly impacted biological outcomes, with some derivatives showing enhanced anticancer activity compared to established chemotherapeutics .

Another investigation focused on the antimicrobial efficacy of similar pyrimidine compounds, demonstrating that modifications in substituent groups could lead to improved potency against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to determine bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1) with parameters like a = 9.227 Å, b = 10.085 Å, and c = 23.699 Å can be analyzed . Intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings (e.g., 12.8°–86.1°) provide conformational insights .

- Spectroscopy : Use 1H-NMR to identify amine protons and 13C-NMR to confirm substituent positions. Mass spectrometry (HRMS) validates molecular weight.

- Data Table :

| Parameter | Value (Å/°) | Source |

|---|---|---|

| Crystal System | Triclinic | |

| Dihedral Angles | 12.8°–86.1° |

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer :

- Intermediate Synthesis : Start with 6-methyl-2-phenylpyrimidine derivatives. Introduce substituents via nucleophilic substitution or cross-coupling reactions. For example, iodination at the 2-position of the fluorophenyl group can be achieved using iodine monochloride in acetic acid .

- Purification : Reflux with amines (e.g., 2-phenylethylamine) followed by acidification (dilute HCl) and crystallization (e.g., DMSO:water 5:5 solvent system) .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of iodinating agents.

Q. How should researchers assess the purity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity ≥95% is typical for research-grade material .

- Melting Point Analysis : Compare observed melting points with literature values to detect impurities.

- Elemental Analysis : Validate C, H, N, and halogen content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for iodination or fluorination .

- Solvent Effects : Use COSMO-RS simulations to predict solubility and select optimal solvents for crystallization.

- Machine Learning : Train models on existing pyrimidine reaction data to predict yields and byproducts .

Q. How do molecular conformation and crystal packing influence biological activity?

- Methodological Answer :

- Conformational Analysis : Measure dihedral angles (e.g., between pyrimidine and fluorophenyl rings) via X-ray data. Conformations with coplanar aromatic systems (e.g., deviation <1.01 Å) enhance π-π stacking in biological targets .

- Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions in crystal lattices correlate with improved solubility and bioavailability .

- Data Table :

| Interaction Type | Distance (Å) | Biological Implication |

|---|---|---|

| C–H⋯O | 2.5–3.0 | Stabilizes crystal packing |

| C–H⋯π | 3.2–3.5 | Enhances membrane permeability |

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and minimal inhibitory concentration (MIC) protocols .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., iodo vs. chloro groups) on antibacterial potency. For example, iodinated derivatives show enhanced lipophilicity and Gram-positive activity .

- Statistical Validation : Apply ANOVA to assess significance of activity differences between analogs.

Q. What advanced techniques characterize polymorphic forms of this compound?

- Methodological Answer :

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to identify polymorphs. For example, polymorphs may differ in d-spacing peaks at 5.2° vs. 6.4° 2θ .

- Thermal Analysis : Use DSC to detect melting point variations (>5°C indicates distinct polymorphs).

- Solvent Screening : Recrystallize from 10+ solvents (e.g., ethanol, acetonitrile) to isolate metastable forms .

Q. Key Considerations

Properties

CAS No. |

913322-53-9 |

|---|---|

Molecular Formula |

C11H9FIN3 |

Molecular Weight |

329.11 g/mol |

IUPAC Name |

4-(5-fluoro-2-iodophenyl)-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C11H9FIN3/c1-6-4-10(16-11(14)15-6)8-5-7(12)2-3-9(8)13/h2-5H,1H3,(H2,14,15,16) |

InChI Key |

SCMMMFJBUGMQRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=C(C=CC(=C2)F)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.